1-benzyl-1H-1,2,3-triazole-4-carbohydrazide

Descripción

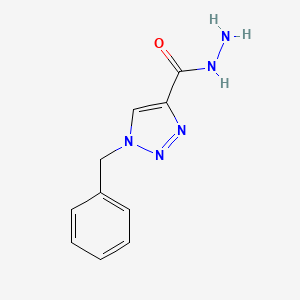

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyltriazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-12-10(16)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSTTVUEAGEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.

Industrial Production Methods: Industrial production of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide may involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form triazole N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides.

Major Products Formed:

Oxidation: Triazole N-oxides.

Reduction: Amines, hydrazines.

Substitution: Benzyl-substituted triazoles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide, has diverse applications in scientific research. These include:

- Chemistry: Serving as a building block in synthesizing complex molecules, such as pharmaceuticals and agrochemicals.

- Biology: Potential as an enzyme inhibitor, especially against carbonic anhydrase, suggesting its utility in drug development.

- Medicine: Derivatives are explored for antimicrobial and anticancer properties.

- Industry: Use in developing materials with specific properties like corrosion inhibitors and photostabilizers.

1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activities, making it valuable in medicinal chemistry. Key mechanisms include:

- Target Enzymes: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which affects cholinergic neurotransmission and potentially cognitive and neuromuscular functions.

- Cellular Effects: Induction of apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic genes and disrupting mitotic processes by inhibiting tubulin polymerization, leading to cell cycle arrest.

Case Studies

While specific case studies on this compound are not available in the search results, studies on related compounds offer relevant insights:

- Inhibition of Tubulin Polymerization: N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, a derivative, effectively inhibited tubulin polymerization, leading to growth inhibition in HeLa cells.

- Apoptosis in Cancer Cells: Experiments showed that treatment with 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid increased apoptotic markers in leukemia cell lines, with flow cytometry analysis revealing G2/M phase arrest and apoptosis induction.

Synthesis and Antibacterial Activity

Research has reported the synthesis of novel 1-benzyl-1H-1,2,3-triazole-4-carbohydrazides . Antibacterial activity tests revealed that this compound derivatives embedded with heterocyclic rings such as Quinaxaline, Quinoline, Imiddazole, and Pyridine rings exhibited significant antibacterial activity .

Triazole Hybrids

Mecanismo De Acción

The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and protein synthesis, leading to cell death in cancer cells or microorganisms.

Comparación Con Compuestos Similares

Table 1: Substituent-Driven Activity Profiles

Key Observations:

- Antibacterial Activity: Substitution with heteroaromatic aldehydes (e.g., quinoxaline, imidazole) enhances antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential: Indolin-2-one and quinazoline derivatives exhibit potent antiproliferative effects via kinase inhibition (e.g., MARK4) or ROS induction .

- Antioxidant Activity : Nitrophenyl-substituted analogs demonstrate strong radical scavenging, attributed to electron-withdrawing nitro groups enhancing redox activity .

Key Observations:

- Microwave-assisted synthesis improves yields (90–95%) for 1,3,4-oxadiazole derivatives compared to conventional methods (87–91%) .

- Click chemistry enables efficient triazole conjugation but requires metal catalysts, which may complicate purification .

Structural and Computational Insights

- Planarity and Bioactivity : Coplanar arrangements of indole-2-one and carbohydrazide groups (e.g., in MARK4 inhibitors) correlate with enhanced binding to enzymatic pockets .

- ADME Properties : DFT and molecular docking studies predict favorable drug-likeness for methoxyphenyl-substituted analogs, with optimal lipophilicity (LogP ~2.5) and aqueous solubility .

Actividad Biológica

1-benzyl-1H-1,2,3-triazole-4-carbohydrazide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. The triazole moiety has been extensively studied due to its potential in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from benzyl bromide. The key steps include:

- Formation of azide : Reaction of benzyl bromide with sodium azide.

- Triazole formation : Condensation with ethyl triphenylphosphine phosphoranylidene pyruvate.

- Carbohydrazide formation : Hydrazinolysis to yield the final product.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been evaluated against various bacterial strains. The results are summarized in Table 1.

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 6a | 20 | 20 | 15 | 16 |

| 6b | 20 | 21 | 17 | 16 |

| 6c | 27 | 26 | 21 | 23 |

| 6d | 26 | 25 | 23 | 22 |

| Ciprofloxacin (control) | 28 | 27 | 22 | 22 |

From the data presented in Table 1, it is evident that compounds containing heterocyclic rings such as quinoxaline and imidazole exhibited significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antiviral Activity

Research has also explored the antiviral potential of triazole derivatives. For instance, studies on triazole-carbohydrate molecular conjugates showed promising antiviral activity against HIV. One compound demonstrated a higher cytotoxic effect and selectivity index compared to established antiretroviral drugs .

Antiparasitic Activity

In addition to antibacterial and antiviral properties, the antiparasitic effects of related compounds have been investigated. For example, a study on benzyl derivatives of indole-triazoles indicated that these compounds had lethal effects on Toxoplasma tachyzoites, with flow cytometry results showing lethality rates between 11.93% and 89.66% at varying concentrations .

Case Study: Antibacterial Efficacy

A study conducted by Sreedhar et al. synthesized various N-substituted derivatives of triazole-carbohydrazides and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth, particularly those with specific heterocyclic substitutions .

Case Study: Antiviral Potential

A comparative analysis of triazole derivatives against HIV revealed that some compounds not only displayed lower cytotoxicity but also enhanced biological activity compared to traditional treatments . This highlights the potential for developing new antiviral agents based on the triazole scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, using 1-substituted piperidin-4-yl precursors, benzil, and ammonium acetate in ethanol-water with ZrOCl₂·8H₂O as a catalyst (70–85% yield) . Alternatively, cyclization of hydrazide intermediates with POCl₃ at 120°C under solvent-free conditions is effective, requiring careful temperature control to avoid decomposition . Characterization typically involves IR (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (triazole protons at δ 7.8–8.2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹) .

- NMR : ¹H NMR resolves triazole protons (δ 7.8–8.2 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm); ¹³C NMR confirms carbonyl carbons (~160–165 ppm) .

- X-ray Crystallography : SHELXL refinement (using programs like WinGX) determines bond lengths/angles (e.g., N–N bond ~1.34 Å in triazole rings) .

Q. What biological targets are associated with this compound, and how are its activities assessed?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) identifies interactions with tubulin’s colchicine-binding site (binding energy ≤−8.5 kcal/mol) . In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7) reveal IC₅₀ values <10 µM, with apoptosis confirmed via caspase-3/7 activation .

Advanced Research Questions

Q. How do computational methods like DFT and TD-DFT elucidate the electronic and optical properties of this compound?

- Methodological Answer : DFT (B3LYP/6-311G+(d,p)) calculates HOMO-LUMO gaps (~4.2 eV), indicating charge transfer potential. TD-DFT predicts UV-Vis absorption (λmax ~280–320 nm in DMSO) and nonlinear optical (NLO) properties (hyperpolarizability >10⁻³⁰ esu) . Solvatochromic shifts are modeled using the Lippert-Mataga equation .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for anticancer derivatives?

- Methodological Answer : Comparative SAR studies involve synthesizing analogs with varying substituents (e.g., 4-methoxyphenyl vs. 3-phenoxybenzylidene) and evaluating IC₅₀ trends. Molecular dynamics (MD) simulations (200 ns trajectories) assess stability of ligand-tubulin complexes, correlating RMSD values (<2 Å) with activity .

Q. How can X-ray crystallography and SHELX refinement address challenges in structural ambiguity?

- Methodological Answer : High-resolution data (d ≤ 0.8 Å) processed via SHELXL refines anisotropic displacement parameters (ADPs) for heavy atoms. Twinning analysis (using Hooft/Y statistics) resolves disorder in benzyl groups. WinGX/ORTEP visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .

Q. What experimental and computational approaches validate the solvatochromic behavior of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.